molecular formula C10H12ClFO B13611366 4-(2-Chloro-4-fluorophenyl)butan-2-ol

4-(2-Chloro-4-fluorophenyl)butan-2-ol

Katalognummer: B13611366
Molekulargewicht: 202.65 g/mol
InChI-Schlüssel: SQOZSTJTWRIZLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloro-4-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12ClFO It is a secondary alcohol with a phenyl group substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)butan-2-ol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures (0°C to -78°C) to control the reactivity of the Grignard reagent

    Reagents: Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-4-fluorophenyl)butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions at the benzylic position using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane

    Reduction: Lithium aluminum hydride in ether

    Substitution: N-bromosuccinimide in carbon tetrachloride

Major Products Formed

    Oxidation: 4-(2-Chloro-4-fluorophenyl)butan-2-one

    Reduction: 4-(2-Chloro-4-fluorophenyl)butane

    Substitution: 4-(2-Chloro-4-fluorophenyl)-2-bromobutane

Wissenschaftliche Forschungsanwendungen

4-(2-Chloro-4-fluorophenyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Chloro-4-fluorophenyl)butan-2-one: The ketone analog of the compound, which has different reactivity and applications.

    4-(2-Chloro-4-fluorophenyl)butane: The fully reduced analog, which lacks the hydroxyl group and has different chemical properties.

Uniqueness

4-(2-Chloro-4-fluorophenyl)butan-2-ol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H12ClFO

Molekulargewicht

202.65 g/mol

IUPAC-Name

4-(2-chloro-4-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3

InChI-Schlüssel

SQOZSTJTWRIZLN-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=C(C=C(C=C1)F)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.